Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate)
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Overview
Description
Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate): is a complex organic compound with the molecular formula C28H20K2N2O8S2 and a molecular weight of 654.80 g/mol . This compound is known for its unique structure, which includes two potassium ions and a central anthracene-based core linked to toluenesulphonate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions, including cyclization and oxidation, to form the 9,10-dihydro-9,10-dioxo-1,4-anthrylene structure.
Attachment of Diimino Groups: The diimino groups are introduced through a nucleophilic substitution reaction, where amines react with the anthracene core.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the anthracene core is further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diimino groups back to amines.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The anthracene core can intercalate with DNA, disrupting the replication process and leading to cell death. The sulphonate groups enhance its solubility and facilitate its transport across cell membranes. The diimino groups can form hydrogen bonds with various biomolecules, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[N-cyclohexyl-2,4,6-trimethylbenzenesulphonamide] .
- Benzenesulfonamide, 3,3-(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diiminobisN-cyclohexyl-2,4,6-trimethyl- .
Uniqueness
Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and its fluorescent properties make it particularly valuable in both research and industrial applications .
Properties
CAS No. |
83968-44-9 |
---|---|
Molecular Formula |
C28H20K2N2O8S2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
dipotassium;2-methyl-5-[[4-(4-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-17(13-23(15)39(33,34)35)29-21-11-12-22(30-18-10-8-16(2)24(14-18)40(36,37)38)26-25(21)27(31)19-5-3-4-6-20(19)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
BYPLRBZCBVFUJE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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